Compound Description: Lovastatin is a fungal metabolite and a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is a clinically used drug for the treatment of hypercholesterolemia.
Relevance: Lovastatin contains a substituted tetrahydro-2H-pyran-2-one ring system, which is structurally similar to the tetrahydro-2H-pyran-4-carboxamide moiety present in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. Both compounds share a six-membered pyran ring with variations in substituents and functional groups.
Pravastatin (2)
Compound Description: Pravastatin is another HMG-CoA reductase inhibitor used to treat hypercholesterolemia. It is a more hydrophilic analog of lovastatin.
Relevance: Pravastatin also contains a substituted tetrahydro-2H-pyran-2-one ring system, highlighting the importance of this scaffold in HMG-CoA reductase inhibition. Like lovastatin, it shares the core six-membered pyran ring structure with N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, despite differences in substituent patterns and functionalization.
Compactin
Compound Description: Compactin is a naturally occurring HMG-CoA reductase inhibitor produced by fungi. It serves as a lead compound for the development of synthetic HMG-CoA reductase inhibitors, including lovastatin.
Relevance: Compactin, like lovastatin and pravastatin, possesses a substituted tetrahydro-2H-pyran-2-one ring, emphasizing the relevance of this structural motif for HMG-CoA reductase inhibition. This common feature links it to the tetrahydro-2H-pyran-4-carboxamide portion of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, reinforcing the significance of the pyran ring system.
Compound Description: This compound represents a synthetic HMG-CoA reductase inhibitor that exhibits significantly higher inhibitory potency compared to compactin.
Relevance: This molecule incorporates both a tetrahydro-2H-pyran-2-one ring system and a pyrrole carboxamide moiety. The presence of these structural features highlights the potential for incorporating both a pyran ring and a carboxamide group, as found in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, within a single molecule to achieve enhanced biological activity.
N-heteroaryl-substituted mevalonolactones (20a and 20b)
Compound Description: These compounds are part of a series of mevalonolactones designed to possess both the pharmacological properties of lovastatin and increased hydrophilicity. They exhibited greater potency in inhibiting cholesterol biosynthesis compared to lovastatin.
Relevance: The N-heteroaryl-substituted mevalonolactones, like lovastatin, feature a substituted tetrahydro-2H-pyran-2-one ring. This structural similarity connects them to the tetrahydro-2H-pyran-4-carboxamide portion of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, emphasizing the consistent presence of the pyran ring system in this context.
Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It was designed to enhance inhibitory activity by combining different chemical scaffolds. ,
Relevance: This molecule contains a pyrazole ring and a carboxamide group, which are also key structural features present in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. This shared motif suggests potential commonalities in their binding interactions with target proteins. ,
Compound Description: This compound is a structurally distinct back-up compound for 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150). It exhibits potent GlyT1 inhibitory activity and has a favorable pharmacokinetic profile.
Relevance: This compound also features a carboxamide group, emphasizing the importance of this functional group in GlyT1 inhibition and potentially in other biological activities. The presence of this group links it to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, suggesting that the carboxamide moiety may play a role in interacting with biological targets.
Compound Description: This compound serves as a starting point for the development of novel GlyT1 inhibitors. It provided the basis for exploring the impact of incorporating heteroaromatic rings to enhance GlyT1 inhibitory activity.
Relevance: Although lacking a pyrazole ring, this compound shares the carboxamide functionality with N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. This suggests the potential importance of the carboxamide group in modulating biological activity across different chemical scaffolds, making it a common structural element to consider.
Compound Description: AZD9819 is a human neutrophil elastase inhibitor. It was found to undergo an unexpected rearrangement in blood plasma samples, mediated by lipid peroxides, to form an oxazole derivative.
Relevance: AZD9819 contains both a pyrazole ring and a carboxamide group, which are key structural components also present in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. The presence of these shared motifs could imply potential similarities in their binding interactions with target proteins, highlighting the potential for common pharmacophoric elements.
Compound Description: This compound is the rearranged oxidation product of AZD9819, formed through a lipid peroxide-mediated process in blood plasma samples.
Relevance: Similar to its precursor, AZD9819, this compound also features a pyrazole ring and a carboxamide group, both of which are structural elements found in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. This suggests that even after a significant structural rearrangement, the key pyrazole and carboxamide moieties are retained, potentially indicating their importance for biological activity.
Compound Description: This compound represents an HTS hit from a GPCR-agonist program, which served as a starting point for the development of selective orexin 2 receptor antagonists (2-SORA).
Relevance: This compound shares the pyrazole ring and carboxamide functionalities with N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. Notably, it also incorporates a furan ring, albeit connected differently than in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, highlighting the potential for exploring various positions and connections for furan rings within these chemical scaffolds to modulate their biological activities.
Seltorexant (15)
Compound Description: Seltorexant is a selective orexin 2 receptor antagonist (2-SORA) currently under clinical development for the treatment of insomnia and other conditions, including depression.
Relevance: Although not explicitly detailed in the provided abstract, Seltorexant likely belongs to the same class of 2-SORA compounds derived from the initial HTS hit, N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide. This implies a potential structural similarity with N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide based on shared chemical features like pyrazole rings and carboxamide groups.
Compound Description: This compound is a potent, brain-penetrant, and orally active 2-SORA with efficacy comparable to seltorexant in a sleep model in rats. It emerged from the SAR optimization of the initial HTS hit.
Relevance: This compound, like the initial HTS hit and likely seltorexant, shares the pyrazole ring and carboxamide group with N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, indicating commonalities in their chemical structures within the 2-SORA class.
Compound Description: SR144258 is a diarylpyrazole antagonist of the CB2 cannabinoid receptor. It acts as an inverse agonist in both adenylyl cyclase and arrestin recruitment assays.
Relevance: This compound contains a pyrazole ring and a carboxamide group, key structural features also found in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. The presence of these common motifs suggests potential similarities in their binding interactions with target proteins, even if they exhibit different activities at different receptors.
Compound Description: SR141716A is a selective cannabinoid antagonist with a stronger affinity for the CB1 receptor compared to the CB2 receptor.
Relevance: SR141716A contains both a pyrazole ring and a carboxamide group, structural features also present in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. This suggests potential similarities in their binding interactions with target proteins, even if they exhibit different activities at different receptors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.